molecular formula C15H13N3O3 B11685107 N'-[(Z)-1,3-benzodioxol-5-ylmethylidene]-6-methylpyridine-3-carbohydrazide

N'-[(Z)-1,3-benzodioxol-5-ylmethylidene]-6-methylpyridine-3-carbohydrazide

Cat. No.: B11685107
M. Wt: 283.28 g/mol
InChI Key: WJEBJTZVMKLYKZ-IDUWFGFVSA-N
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Description

N’-[(Z)-(2H-1,3-Benzodioxol-5-yl)methylidene]-6-methylpyridine-3-carbohydrazide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(2H-1,3-Benzodioxol-5-yl)methylidene]-6-methylpyridine-3-carbohydrazide typically involves the condensation reaction between 6-methylpyridine-3-carbohydrazide and 2H-1,3-benzodioxole-5-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(2H-1,3-Benzodioxol-5-yl)methylidene]-6-methylpyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: The major products are oxides of the original compound.

    Reduction: The major products are the corresponding amine and aldehyde.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

N’-[(Z)-(2H-1,3-Benzodioxol-5-yl)methylidene]-6-methylpyridine-3-carbohydrazide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(Z)-(2H-1,3-Benzodioxol-5-yl)methylidene]-6-methylpyridine-3-carbohydrazide is unique due to its specific structural features, such as the presence of both a benzodioxole ring and a pyridine ring. These structural elements contribute to its distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C15H13N3O3

Molecular Weight

283.28 g/mol

IUPAC Name

N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C15H13N3O3/c1-10-2-4-12(8-16-10)15(19)18-17-7-11-3-5-13-14(6-11)21-9-20-13/h2-8H,9H2,1H3,(H,18,19)/b17-7-

InChI Key

WJEBJTZVMKLYKZ-IDUWFGFVSA-N

Isomeric SMILES

CC1=NC=C(C=C1)C(=O)N/N=C\C2=CC3=C(C=C2)OCO3

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NN=CC2=CC3=C(C=C2)OCO3

solubility

19.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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